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N-(2-Hydroxy-5-

nitrophenyl)acetamide

Cat. No.: B188122 Get Quote

N-(2-Hydroxy-5-nitrophenyl)acetamide (C₈H₈N₂O₄) is a substituted aromatic compound of

significant interest in chemical synthesis and drug development.[1][2][3] Its structure

incorporates several key functional groups: a phenolic hydroxyl (-OH), a secondary amide (-

NHCOCH₃), a nitro group (-NO₂), and a substituted benzene ring. Infrared (IR) spectroscopy

serves as a powerful and accessible analytical technique to confirm the identity and structural

integrity of this molecule. By measuring the absorption of infrared radiation, which excites

molecular vibrations, we can obtain a unique spectral "fingerprint" that directly corresponds to

the functional groups present.[4]

This guide provides a detailed analysis of the expected IR spectrum of N-(2-Hydroxy-5-
nitrophenyl)acetamide, explains the causality behind the spectral features, and presents a

validated protocol for obtaining high-quality data for solid-state samples.

Molecular Structure and Key Vibrational Modes
The functionality of N-(2-Hydroxy-5-nitrophenyl)acetamide is dictated by the interplay of its

constituent groups. The relative positions of the hydroxyl, amide, and nitro substituents on the

aromatic ring influence the electronic environment and hydrogen bonding possibilities, which in

turn affect the vibrational frequencies of their bonds.

The primary vibrational modes that give rise to characteristic IR absorption bands are

stretching (changes in bond length) and bending (changes in bond angle). The energy required

for these vibrations corresponds to the mid-infrared region of the electromagnetic spectrum.[4]
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Caption: Molecular structure of N-(2-Hydroxy-5-nitrophenyl)acetamide with key functional

groups.

Comprehensive Spectral Interpretation
The IR spectrum of N-(2-Hydroxy-5-nitrophenyl)acetamide is a composite of absorptions

from its various functional groups. The analysis below deconstructs the spectrum into its

constituent parts, providing expected wavenumber ranges and justifications for these

assignments.

Hydroxyl (-OH) and Amide (N-H) Stretching Region (3600
- 3100 cm⁻¹)

Phenolic O-H Stretch: For phenols, a sharp "free" O-H stretching band is typically observed

around 3600 cm⁻¹.[5] However, in the solid state, extensive intermolecular hydrogen bonding

is expected. This interaction weakens the O-H bond, causing the absorption band to broaden

significantly and shift to a lower frequency, typically appearing in the 3550 - 3200 cm⁻¹

range.[6] The presence of ortho- and para- substituents also influences this frequency.[7]

Amide N-H Stretch: Secondary amides (R-NH-CO-R') exhibit a single N-H stretching

vibration. In the solid state, hydrogen bonding between the N-H proton of one molecule and

the carbonyl oxygen of another is prevalent. This results in a moderate to strong absorption

band typically found between 3350 cm⁻¹ and 3180 cm⁻¹.[8] This peak may overlap with the

broad O-H absorption, sometimes appearing as a sharper feature on the shoulder of the

hydroxyl band.

Aromatic and Alkyl C-H Stretching Region (3100 - 2850
cm⁻¹)

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically

appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100 - 3030 cm⁻¹).[6] These

absorptions are usually of weak to medium intensity.

Methyl C-H Stretch: The C-H bonds of the acetamide's methyl (-CH₃) group undergo

symmetric and asymmetric stretching. These absorptions are expected in the 2950 - 2850

cm⁻¹ range and are typically of medium intensity.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b188122?utm_src=pdf-body
https://www.benchchem.com/product/b188122?utm_src=pdf-body
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://webspectra.chem.ucla.edu/irtable.html
https://cdnsciencepub.com/doi/full/10.1139/v60-152
https://www.spcmc.ac.in/uploads/1716616189_PPT-12PART-6IR.pdf
https://webspectra.chem.ucla.edu/irtable.html
https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbonyl and Amide I Region (1700 - 1630 cm⁻¹)
Amide I (C=O Stretch): This is one of the most intense and reliable bands in the spectrum.

The C=O stretching vibration of a secondary amide in the solid state is typically found in the

1680 - 1630 cm⁻¹ range.[6][8] Its exact position is sensitive to hydrogen bonding, which

slightly lowers the frequency compared to a "free" carbonyl. The Amide I band is a key

diagnostic marker for the presence of the amide functionality.[9]

Aromatic, Nitro, and Amide II Region (1620 - 1290 cm⁻¹)
Aromatic C=C Stretch: The benzene ring has characteristic in-plane C=C stretching

vibrations that result in two or three bands of variable intensity around 1600 cm⁻¹ and 1500

cm⁻¹.[5][10]

Nitro N-O Stretches: Aromatic nitro compounds display two distinct and strong absorptions

corresponding to the asymmetric and symmetric stretching of the N-O bonds.

Asymmetric Stretch: A strong band is expected in the 1550 - 1475 cm⁻¹ region.[11][12]

Symmetric Stretch: A medium-to-strong band appears in the 1360 - 1290 cm⁻¹ range.[11]

These two absorptions are highly characteristic of the nitro group.

Amide II Band: This band, appearing between 1590-1650 cm⁻¹ and 1500-1560 cm⁻¹ for

primary and secondary amides respectively, arises from a coupling of the N-H in-plane

bending and C-N stretching vibrations.[10][13] In N-(2-Hydroxy-5-nitrophenyl)acetamide,

this band may overlap with the aromatic C=C and asymmetric nitro stretches, complicating

its definitive assignment without spectral deconvolution.

Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex array of bending and stretching vibrations, including C-O, C-N,

and C-C single bond stretches, as well as various C-H bending modes.[10] While individual

peak assignment can be challenging, the overall pattern is unique to the molecule, making it

invaluable for confirming identity by matching against a reference spectrum.[14] Notable

vibrations include the strong C-O stretch from the phenolic group (around 1250-970 cm⁻¹) and

C-H out-of-plane bending from the aromatic ring (900-690 cm⁻¹), which can provide information

on the substitution pattern.[10]
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Data Presentation: Summary of Characteristic IR
Absorptions

Wavenumber
Range (cm⁻¹)

Vibrational Mode Functional Group Expected Intensity

3550 - 3200
O-H Stretch (H-

bonded)
Phenolic Hydroxyl Strong, Broad

3350 - 3180
N-H Stretch (H-

bonded)
Secondary Amide Medium to Strong

3100 - 3030 C-H Stretch Aromatic Ring Weak to Medium

2950 - 2850 C-H Stretch Methyl (-CH₃) Medium

1680 - 1630 C=O Stretch (Amide I) Secondary Amide Very Strong

~1600 & ~1500 C=C Stretch Aromatic Ring Medium to Weak

1550 - 1475
N-O Asymmetric

Stretch
Nitro Group Strong

1560 - 1500
N-H Bend + C-N

Stretch (Amide II)
Secondary Amide Medium to Strong

1360 - 1290
N-O Symmetric

Stretch
Nitro Group Strong

1250 - 970 C-O Stretch Phenolic Hydroxyl Strong

900 - 680
C-H Out-of-Plane

Bend
Aromatic Ring Strong

Experimental Protocol: Solid-State IR Analysis via
KBr Pellet
This protocol describes a self-validating method for preparing a high-quality potassium bromide

(KBr) pellet for transmission FTIR analysis. The primary objective is to create a non-absorbing,

transparent matrix in which the analyte is finely dispersed to minimize light scattering and
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produce a clean spectrum.[15][16] An alternative method is the Nujol mull technique, where the

solid is ground with mineral oil.[17][18][19]

Step-by-Step Methodology
Materials and Equipment:

N-(2-Hydroxy-5-nitrophenyl)acetamide (analyte)

FTIR-grade Potassium Bromide (KBr), desiccated

Agate mortar and pestle

Spatula

Pellet press with die set

FTIR Spectrometer

Preparation of the KBr Pellet:

Drying: Gently heat the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in

a desiccator. This is a critical step to remove adsorbed water, which shows a very broad

O-H absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially

obscuring key sample peaks.

Grinding: Place approximately 1-2 mg of the analyte and 150-200 mg of the dried KBr into

the agate mortar.

Mixing & Pulverizing: Grind the mixture thoroughly for several minutes until it becomes a

fine, homogenous powder with a consistent, flour-like texture. This reduces particle size to

minimize scattering of the IR beam.[20]

Loading the Die: Carefully transfer the powder into the pellet die, ensuring an even

distribution across the surface.

Pressing: Place the die into the hydraulic press. Evacuate the die under vacuum (if

available) to remove trapped air. Apply pressure (typically 7-10 tons) for several minutes.
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Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet

should be thin and transparent or translucent. An opaque or cloudy pellet indicates

insufficient grinding, inadequate pressure, or moisture contamination.

Spectral Acquisition:

Background Scan: Place the empty sample holder in the spectrometer and run a

background scan. This measures the spectrum of the instrument's environment (e.g., CO₂,

water vapor) and is automatically subtracted from the sample spectrum.

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's

beam path.

Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000 - 400

cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing and Analysis:

The resulting spectrum should show absorbance (or transmittance) as a function of

wavenumber (cm⁻¹).

Use the spectrometer software to identify and label the major absorption peaks.

Compare the peak positions with the expected values detailed in the interpretation section

to confirm the presence of the required functional groups and verify the compound's

identity.
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Sample Preparation

Spectral Acquisition

Data Analysis

1. Dry KBr Powder
(Remove H₂O)

2. Add 1-2 mg Analyte
+ 150-200 mg KBr

3. Grind to Fine
Homogenous Powder

4. Load Powder
into Pellet Die

5. Apply Pressure
(7-10 tons)

Result: Transparent
KBr Pellet

6. Run Background Scan
(Empty Spectrometer)

7. Place Pellet in
Sample Holder

8. Acquire Spectrum
(4000-400 cm⁻¹)

9. Process Spectrum
(Baseline Correction) 10. Identify & Label Peaks 11. Compare with Reference Data

& Confirm Structure

Click to download full resolution via product page

Caption: Experimental workflow for solid-state FTIR analysis using the KBr pellet technique.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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